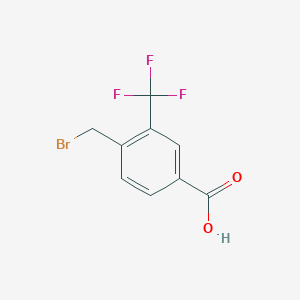

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNCOLQPUHQRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Introduction: A Strategic Building Block in Modern Drug Discovery

In the intricate chess game of medicinal chemistry, the strategic selection of molecular building blocks is paramount to success. Among the vast arsenal available to the synthetic chemist, halogenated aromatic compounds have emerged as particularly powerful pieces. This guide focuses on one such reagent: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid .

At first glance, it is a simple benzene ring, functionalized with a carboxylic acid, a bromomethyl group, and a trifluoromethyl group. However, this specific arrangement of functional groups bestows upon it a remarkable degree of versatility, making it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1]

The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high metabolic stability can dramatically improve a drug candidate's properties, including its lipophilicity, binding affinity, and pharmacokinetic profile.[2] The carboxylic acid provides a convenient handle for forming amides, esters, and other derivatives, while the bromomethyl group acts as a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1] This trifecta of reactivity and property modulation makes 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid an indispensable tool for researchers aiming to construct novel therapeutic agents.

This guide will provide a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and practical applications, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 161622-14-6 | [3][4][5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [3][4][5] |

| Molecular Weight | 269.02 g/mol | [4] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 181.0 to 185.0 °C | |

| Purity | Typically >97% | |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | [6] |

| InChI Key | GPBPFDPENZHCPR-UHFFFAOYSA-N | [6] |

Part 2: Synthesis and Mechanistic Rationale

The most common and industrially relevant synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid involves the radical bromination of its precursor, 4-methyl-3-(trifluoromethyl)benzoic acid. This transformation is a classic example of free-radical halogenation at a benzylic position.

Typical Synthetic Protocol:

-

Reactant Charging: The starting material, 4-methyl-3-(trifluoromethyl)benzoic acid, is dissolved in a suitable inert solvent, typically a non-polar solvent like chlorobenzene.[7][8] Carbon tetrachloride was historically used but is now avoided due to its toxicity.[8]

-

Reagent Addition: N-Bromosuccinimide (NBS) is added as the bromine source. NBS is the preferred reagent for this type of reaction because it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added in a catalytic amount.[7]

-

Reaction Initiation: The mixture is heated to reflux. The elevated temperature causes the radical initiator to decompose homolytically, generating initial radicals that propagate the chain reaction. Alternatively, the reaction can be initiated photochemically with UV light.[8]

-

Workup and Purification: After the reaction is complete (typically monitored by TLC or GC), the mixture is cooled. The succinimide byproduct is often removed by washing with water. The desired product is then isolated by filtration and can be further purified by recrystallization, typically from a solvent like ethyl acetate.[7]

Reaction Mechanism Explained:

The underlying mechanism is a free-radical chain reaction, which can be broken down into three key stages:

-

Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring.

-

The benzylic radical then reacts with a molecule of NBS to form the final product, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

The diagram below illustrates this synthetic workflow.

Caption: Synthetic workflow for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

Part 3: Applications in Drug Development & Medicinal Chemistry

The true value of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid lies in its application as a versatile intermediate.[1] Its bifunctional nature allows it to act as a linker or scaffold, connecting different molecular fragments to build complex, biologically active molecules.

Key Roles in Synthesis:

-

Alkylation of Nucleophiles: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward introduction of the trifluoromethyl-substituted benzyl moiety into a target molecule.

-

Ester and Amide Formation: The carboxylic acid group can be activated (e.g., by conversion to an acid chloride or using coupling reagents like EDC/HOBt) and reacted with alcohols or amines to form esters and amides, respectively. This is a fundamental transformation in the synthesis of many pharmaceuticals.

Illustrative Reaction Scheme:

The following diagram showcases the dual reactivity of the molecule, highlighting its utility in constructing more complex structures, a common strategy in developing new drug candidates.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID [cymitquimica.com]

- 4. canbipharm.com [canbipharm.com]

- 5. kingscientific.com [kingscientific.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid properties

An In-depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, a trifunctional chemical building block of significant interest to researchers in medicinal chemistry and drug development. The unique arrangement of a carboxylic acid, a reactive benzylic bromide, and a metabolically robust trifluoromethyl group on a central benzene ring makes this reagent a versatile tool for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, provides a logical and detailed synthetic protocol, explores its chemical reactivity, and discusses its applications as a linker and scaffold in the design of novel therapeutics. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers with a predictive understanding of its utility.

Introduction: A Trifunctional Scaffold for Advanced Synthesis

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a specialized organic compound designed for advanced chemical synthesis. Its value lies in the orthogonal reactivity of its three key functional groups:

-

Carboxylic Acid (-COOH): This group provides a handle for standard amide or ester formation, allowing for conjugation to biomolecules, modification of solubility, or attachment to solid supports. The acidity of this group is significantly enhanced by the adjacent electron-withdrawing trifluoromethyl group.

-

Bromomethyl Group (-CH₂Br): A potent electrophilic site, the bromomethyl group is an excellent benzylic halide for alkylating a wide range of nucleophiles. This functionality is crucial for forming stable covalent linkages in SN2-type reactions.

-

Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group is a well-established strategy in modern drug design.[1][2] It serves to increase a molecule's lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its strong electron-withdrawing nature modulates the electronic properties of the entire molecule.[3]

The strategic placement of these three groups makes this compound a highly valuable heterotrifunctional linker, enabling the precise and sequential introduction of different molecular fragments.

Physicochemical and Structural Properties

A summary of the core properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is presented below. These properties are fundamental to its handling, reactivity, and application in various solvent systems.

| Property | Value | Source |

| IUPAC Name | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid | N/A |

| CAS Number | 333962-84-0 | N/A |

| Molecular Formula | C₉H₆BrF₃O₂ | N/A |

| Molecular Weight | 299.04 g/mol | N/A |

| Appearance | Typically a white to off-white crystalline solid | [4] |

| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform.[4] | [4] |

| SMILES | C1=C(C(=CC(=C1)C(F)(F)F)CBr)C(=O)O | N/A |

| InChI Key | FFUAGKYMABPYED-UHFFFAOYSA-N | N/A |

Synthesis and Purification: A Guided Protocol

While numerous suppliers offer this reagent, understanding its synthesis is crucial for specialized applications or scale-up. A robust and common method for its preparation involves the radical side-chain bromination of the corresponding methyl-substituted precursor, 4-methyl-3-(trifluoromethyl)benzoic acid. This process is an example of a Wohl-Ziegler bromination.

Synthetic Workflow Overview

The logical pathway for synthesis is a two-step process starting from commercially available 3-fluoro-4-methylbenzoic acid, though the direct precursor 4-methyl-3-(trifluoromethyl)benzoic acid is also available. The key transformation is the selective bromination of the benzylic methyl group without affecting the aromatic ring.

Caption: Proposed synthesis and purification workflow.

Step-by-Step Experimental Protocol

This protocol is a representative procedure for the radical bromination of 4-methyl-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)[5]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-3-(trifluoromethyl)benzoic acid and the chosen solvent.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere. The reaction is often initiated by visible light from a lamp placed near the flask to facilitate the homolytic cleavage of the initiator.[5] Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

Workup: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Wash the filtrate with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

Causality and Self-Validation:

-

Why NBS? NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing reactions like aromatic bromination.

-

Why a Radical Initiator? AIBN or light provides the initial energy to generate the bromine radical (Br•) that initiates the chain reaction. Without it, the reaction would not proceed at a practical rate.

-

Validation: The success of the reaction can be validated by ¹H NMR spectroscopy. The disappearance of the singlet corresponding to the -CH₃ protons (around 2.5 ppm) and the appearance of a new singlet for the -CH₂Br protons (around 4.7 ppm) confirms the transformation.

Chemical Reactivity and Synthetic Utility

The utility of this reagent stems from the distinct reactivity of its functional groups, allowing for its use as a versatile building block.

Caption: Key reaction sites and potential transformations.

-

Reactions at the Bromomethyl Site: As a primary benzylic halide, the bromomethyl group is highly susceptible to nucleophilic substitution (SN2). This makes it ideal for linking to:

-

Reactions at the Carboxylic Acid Site: The carboxylic acid can be activated or directly reacted to form a variety of functional groups:

-

Amide Bond Formation: Using standard coupling reagents (e.g., DCC, EDC, HATU) to react with primary or secondary amines.[7]

-

Esterification: Reacting with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.

-

Acid Chloride Formation: Reacting with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride, which can then be used for acylation reactions.

-

Applications in Drug Discovery and Development

The unique trifunctional nature of this molecule makes it a powerful tool for constructing complex drug candidates, particularly Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Role as a Heterobifunctional Linker

The molecule can act as a linker to connect two different molecular entities, for example, a targeting moiety and a therapeutic payload.[6] The differential reactivity of the carboxylic acid and the bromomethyl group allows for a directed, stepwise synthesis.

Hypothetical Workflow: Synthesis of a Drug Conjugate

The following workflow illustrates how 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid can be used to link a hypothetical targeting protein (via a surface Lysine) to a therapeutic payload containing a thiol group.

Caption: Workflow for site-specific drug-protein conjugation.

This stepwise approach ensures a high degree of control over the final conjugate structure, which is critical for ensuring efficacy and minimizing off-target effects.

Safety and Handling

As an alkylating agent and an acidic compound, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid requires careful handling.

-

Hazards: The compound is classified as a skin and eye irritant.[8][9][10] The bromomethyl group makes it a lachrymator (tear-inducing). Inhalation may cause respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.[10][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Expected Spectral Data

-

¹H NMR:

-

Aromatic Protons (3H): A complex multiplet pattern between 7.5-8.5 ppm due to the electronic effects and coupling from the trifluoromethyl group.

-

Benzylic Protons (-CH₂Br, 2H): A sharp singlet expected around 4.7-4.9 ppm.

-

Carboxylic Acid Proton (-COOH, 1H): A very broad singlet, typically above 10 ppm, which may not always be visible.

-

-

¹³C NMR:

-

Carboxylic Carbon (-COOH): ~165-170 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹JC-F coupling) around 120-125 ppm.

-

Aromatic Carbons (6C): Multiple signals between 125-140 ppm. The carbons attached to the -CF₃ and -CH₂Br groups will have distinct chemical shifts.

-

Benzylic Carbon (-CH₂Br): ~30-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

-

C-Br Stretch: Typically found in the 600-700 cm⁻¹ region.

-

References

- Benchchem. 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid.

- Biosynth. 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6.

- CymitQuimica. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID.

- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic.

- Benchchem. Application of 4-(Bromomethyl)

- Sigma-Aldrich. 4-(Trifluoromethyl)benzoic acid 98 455-24-3.

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- MedchemExpress.com. 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.

- ChemicalBook. 4-Bromomethylbenzoic acid | 6232-88-8.

- AK Scientific, Inc. 4-(Bromomethyl)benzoic acid.

- PubMed.

- SAFETY D

- PubChem. 3-(Trifluoromethyl)benzoic acid.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzoic acid.

- MDPI.

- Synquest Labs. 3-(Trifluoromethyl)

- TCI Chemicals. SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzoic Acid.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Technical Profile: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid

This guide serves as a definitive technical reference for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid , a critical pharmacophore intermediate used in the synthesis of next-generation kinase inhibitors (e.g., B-Raf, DDR1).[1]

CAS Registry Number: 859213-39-1 Molecular Weight: 283.04 g/mol Formula: C₉H₆BrF₃O₂[1][2][3][4][5]

Part 1: Executive Technical Summary

In the landscape of medicinal chemistry, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid represents a "linchpin" scaffold.[1] It combines three critical functionalities:

-

Benzylic Bromide: A highly reactive electrophile for Sₙ2 coupling with amines or thiols.[1][6]

-

Trifluoromethyl Group (-CF₃): Enhances metabolic stability (blocking P450 oxidation at the benzylic position) and increases lipophilicity for membrane permeability.[1][6]

-

Carboxylic Acid: A versatile handle for amide coupling or solubility modulation.[1][6]

This compound is primarily utilized to synthesize "tail" moieties in kinase inhibitors, where the benzyl group docks into hydrophobic pockets (e.g., the ATP-binding site) while the acid is derivatized to interact with solvent-front residues.[1]

Part 2: Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictions suitable for stoichiometry calculations and analytical method development.

| Property | Value | Technical Note |

| Molecular Weight | 283.04 g/mol | Use this exact value for molarity calculations.[1] |

| Monoisotopic Mass | 281.95 g/mol | Dominant peak in Mass Spec (⁷⁹Br isotope).[1][6] |

| Appearance | White to off-white solid | Crystalline powder.[1][6] |

| Melting Point | 145–150°C (Predicted) | Note: Benzoic acid derivatives typically melt in this range; verify experimentally.[1][6] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; soluble in organic bases.[6] |

| pKa (Acid) | ~3.67 | The -CF₃ group (electron-withdrawing) increases acidity relative to benzoic acid (pKa 4.2).[1] |

| Stability | Moisture Sensitive | Benzylic bromides hydrolyze to benzyl alcohols in water/base.[6] Store under inert gas at 2–8°C. |

Part 3: Synthetic Protocol (Radical Bromination)

Objective: Synthesize 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid from 4-methyl-3-(trifluoromethyl)benzoic acid via Wohl-Ziegler bromination.

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism.[1][6] The ortho-trifluoromethyl group exerts a steric and electronic effect, often slowing the rate of hydrogen abstraction compared to a non-fluorinated toluene, requiring precise thermal control.[1]

Caption: Radical chain mechanism illustrating the critical balance between product formation and over-bromination.

Step-by-Step Methodology

Caution: This reaction generates succinimide and traces of Br₂.[1] Perform in a fume hood.

-

Reagent Setup:

-

Substrate: 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Crucial: Recrystallize NBS from water if it is yellow (degraded).[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1][6]

-

Solvent: Trifluorotoluene (Green alternative) or Chlorobenzene.[1][6] Avoid CCl₄ due to toxicity if possible.[1][6] Concentration: 0.2 M.[1][6]

-

-

Reaction:

-

Workup:

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or perform Flash Chromatography (SiO₂, Hexane:EtOAc gradient) to remove unreacted starting material and dibromo-impurities.[1]

Part 4: Analytical Validation

Trustworthiness in synthesis relies on proving the structure.[1][6] The molecular weight alone (283.[1][6]04) is insufficient; you must confirm the position of the bromine.

NMR Interpretation Strategy

Distinguishing the Product from the Starting Material (SM).

| Moiety | Starting Material Shift (¹H) | Product Shift (¹H) | Diagnostic Change |

| Benzylic -CH₃ | ~2.40 ppm (Singlet) | Absent | Methyl signal disappears.[1] |

| Benzylic -CH₂Br | Absent | ~4.60 – 4.80 ppm (Singlet) | New downfield singlet appears.[1] |

| Aromatic Protons | 7.4 – 8.2 ppm | 7.6 – 8.3 ppm | Slight downfield shift due to Br electronegativity.[6] |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (due to Carboxylic Acid).[1][6]

-

Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio.[1][6]

-

Spectrum: You will see a "doublet" molecular ion peak separated by 2 mass units:

Part 5: Application in Drug Discovery

This scaffold is a staple in the design of Type II kinase inhibitors (e.g., Sorafenib analogs, DDR1 inhibitors).[1]

Strategic Utility[7]

-

Sₙ2 Displacement: The bromine is displaced by amines (e.g., piperazines, morpholines) to create solubility-enhancing tails.[1]

-

Amide Coupling: The carboxylic acid is coupled to the core pharmacophore (e.g., an amino-pyridine or amino-indazole).[1]

Caption: Modular assembly of kinase inhibitors using the 4-(bromomethyl)-3-(CF3)benzoic acid linker.

References

-

Synthesis & Application in Kinase Inhibitors

-

Chemical Properties & CAS Data

-

B-Raf Inhibitor Synthesis

-

Green Chemistry Solvents for Bromination

Sources

- 1. 6-(5-bromo-2-hydroxy-3-methoxyphenyl)-8-(3-chlorophenyl)-2-[[3-chloro-6-(trifluoromethyl)-2-pyridinyl]-methylamino]-6a-phenyl-4,6,9a,10,10a,10b-hexahydro-3aH-isoindolo[5,6-e]isoindole-1,3,7,9-tetrone | C40H30BrCl2F3N4O6 | CID 3567242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid - Lead Sciences [lead-sciences.com]

- 3. 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid CAS#: 859213-39-1 [m.chemicalbook.com]

- 4. 120902-45-6,5-Bromo-3,3-dimethylindolin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 859213-39-1 | 2821-B-11 | MDL MFCD22492213 | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 6. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]

- 8. PubChemLite - Methyl 3-bromo-2-(trifluoromethyl)benzoate (C9H6BrF3O2) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - Methyl 3-bromo-4-(trifluoromethyl)benzoate (C9H6BrF3O2) [pubchemlite.lcsb.uni.lu]

The Elusive Building Block: A Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid

A critical examination of a promising yet poorly documented trifluoromethylated benzoic acid derivative reveals significant challenges in accessing detailed characterization and application data. This guide navigates the available information and highlights the synthetic strategies and potential applications inferred from related compounds, while underscoring the pressing need for further research and data dissemination for this specific molecule.

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them highly sought-after functionalities in the design of novel therapeutics and advanced materials. Within this context, bifunctional building blocks bearing these moieties are of paramount importance. This technical guide focuses on one such molecule: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid. However, a comprehensive investigation into the scientific literature and chemical databases reveals a significant challenge: a dearth of specific information on this compound, with data often being conflated with its isomer, 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide aims to provide a clear and accurate overview of what is known, what can be inferred, and what remains to be elucidated about this potentially valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a disubstituted benzoic acid with the molecular formula C₉H₆BrF₃O₂. Its structure is characterized by a carboxylic acid group, a trifluoromethyl group at position 3, and a bromomethyl group at position 4 of the benzene ring.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₆BrF₃O₂ | - |

| Molecular Weight | 299.04 g/mol | - |

| CAS Number | Not definitively available | - |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

A definitive CAS number for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid could not be located, which significantly hampers the retrieval of specific experimental data. The properties listed above are largely inferred from the general characteristics of similar aromatic carboxylic acids.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would likely proceed via a free-radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS).

Caption: Proposed synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

Expert Insight: The choice of a non-polar, inert solvent such as carbon tetrachloride or cyclohexane is crucial to prevent side reactions and to facilitate the radical chain mechanism. The reaction is typically carried out under reflux with initiation by heat or UV light. The benzylic position of the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid in a suitable inert solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This self-validating protocol includes monitoring steps (TLC/GC-MS) to ensure reaction completion and purification steps to isolate the desired product. The quenching and washing steps are critical for removing impurities and ensuring the stability of the final compound.

Structural Characterization (Anticipated Data)

Without experimental data, the expected spectroscopic signatures can be predicted based on the molecular structure.

Table 2: Anticipated Spectroscopic Data for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂Br) around δ 4.5-5.0 ppm.- Aromatic protons in the range of δ 7.5-8.5 ppm, showing complex splitting patterns due to their coupling.- A broad singlet for the carboxylic acid proton (-COOH) above δ 10 ppm. |

| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.- A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.- Aromatic carbon signals in the range of δ 120-140 ppm.- A signal for the carboxylic carbon (-COOH) above δ 165 ppm. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.- C-F stretching bands in the region of 1000-1350 cm⁻¹.- A C-Br stretch around 600-700 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom. |

Reactivity and Applications in Drug Discovery and Materials Science

The synthetic utility of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid stems from its bifunctional nature. The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, or serve as a handle for bioconjugation.

Role as a Versatile Chemical Intermediate

The dual functionality allows for the sequential or orthogonal derivatization of the molecule, making it a valuable building block for creating complex molecular architectures.

Caption: Reactivity and potential applications of the title compound.

In Drug Discovery: The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance metabolic stability and receptor binding affinity. The bromomethyl group allows for the facile introduction of this trifluoromethylated benzoic acid scaffold into larger molecules through reactions with amines, alcohols, thiols, and other nucleophiles. This makes it a potentially valuable building block for constructing libraries of compounds for high-throughput screening.

In Materials Science: The carboxylic acid can be polymerized to form polyesters or polyamides, while the bromomethyl group can be used for post-polymerization modification to introduce specific functionalities. This could lead to the development of advanced materials with tailored thermal, optical, or electronic properties.

Conclusion and Future Outlook

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid represents a molecule of significant synthetic potential, strategically equipped with functionalities that are highly desirable in both medicinal chemistry and materials science. However, the striking lack of available experimental data, including a confirmed CAS number and detailed spectroscopic and physicochemical properties, presents a major hurdle for its widespread adoption by the research community. This in-depth guide, while providing a scientifically grounded framework for its synthesis and potential applications based on established chemical principles, also serves as a call to action. There is a clear need for the scientific community to synthesize, characterize, and publish detailed data on this elusive building block. Such efforts would undoubtedly unlock its full potential and pave the way for new discoveries in drug development and materials innovation.

References

Due to the lack of specific literature on 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, this guide has relied on general principles of organic chemistry and information on analogous compounds. Researchers are encouraged to consult standard organic chemistry textbooks and databases for information on the individual reactions and concepts discussed.

A Technical Guide to the Spectral Analysis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a compound of significant interest, possessing a unique constellation of functional groups that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive technical overview of the expected spectral data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases as of early 2026, this document will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence in their own synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid—a carboxylic acid, a bromomethyl group, and a trifluoromethyl group attached to a benzene ring—each impart distinct and predictable signatures in various spectroscopic techniques. Understanding these individual contributions is key to interpreting the complete spectral picture.

Figure 1: Chemical structure of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Aromatic Protons | 7.5 - 8.5 | Multiplet | 3H | The electron-withdrawing effects of the carboxylic acid, trifluoromethyl, and to a lesser extent, the bromomethyl groups will shift these protons downfield. The substitution pattern will lead to complex splitting (likely a doublet, a doublet of doublets, and a singlet or narrowly split doublet). |

| Benzylic Protons (-CH₂Br) | ~4.5 - 5.0 | Singlet | 2H | These protons are adjacent to an electronegative bromine atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Carbon (-COOH) | 165 - 175 | The carbonyl carbon is significantly deshielded due to the two attached oxygen atoms.[1] |

| Aromatic Carbons | 120 - 140 | Six distinct signals are expected due to the unsymmetrical substitution pattern. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the carboxylic acid will be downfield, while the carbon attached to the bromomethyl group will also be influenced. |

| Trifluoromethyl Carbon (-CF₃) | 120 - 130 (quartet) | The carbon is directly bonded to three highly electronegative fluorine atoms, leading to a downfield shift and a characteristic quartet splitting pattern due to ¹J-coupling with ¹⁹F. |

| Benzylic Carbon (-CH₂Br) | 30 - 40 | This sp³ hybridized carbon is attached to an electronegative bromine atom, causing a moderate downfield shift. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, the C-Br bond, and the C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 (strong) | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

| C-F (Trifluoromethyl) | 1000 - 1400 (strong, multiple bands) | Stretching |

| C-Br | 500 - 600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[2] The strong carbonyl absorption is also a key diagnostic peak. The C-F stretches of the trifluoromethyl group are typically very strong and can sometimes obscure other signals in the fingerprint region.

Experimental Protocol for IR Spectroscopy

For solid samples like the target compound, the KBr pellet method is a common and reliable technique.

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Molecular Weight: 284.03 g/mol (for ⁷⁹Br isotope) and 286.03 g/mol (for ⁸¹Br isotope)

Common fragmentation patterns would likely involve:

-

Loss of Br•: [M - Br]⁺

-

Loss of •COOH: [M - COOH]⁺

-

Loss of CH₂Br•: [M - CH₂Br]⁺

-

Formation of a tropylium-like ion

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a robust roadmap for that process.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

-

Chegg. (2018, March 11). Solved Provided below is the IR spectrum of. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Compatibility of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Introduction: A Molecule of Dichotomous Reactivity

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the distinct and often competing reactivity of its three core functional groups: a highly reactive benzylic bromide, an acidic carboxylic acid, and a powerfully electron-withdrawing, yet generally stable, trifluoromethyl group. Understanding the chemical compatibility of this molecule is not merely a safety prerequisite but a fundamental necessity for its successful application in complex synthetic pathways. This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights into its handling, storage, and reaction compatibilities to enable researchers, scientists, and drug development professionals to harness its synthetic potential while mitigating risks.

Molecular Profile and Physicochemical Properties

A thorough understanding of a chemical's physical characteristics is the foundation of its safe and effective use. The properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 161622-14-6 | PubChem[1] |

| Molecular Formula | C₈H₄BrF₃O₂ | PubChem[1] |

| Molecular Weight | 269.02 g/mol | PubChem[1] |

| Appearance | White to yellow or pink solid | Sigma-Aldrich[2] |

| Melting Point | 105-110 °C | ChemBK[3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[3] | ChemBK[3] |

The molecule's structure presents three distinct functional regions, each with its own reactivity profile. A visual breakdown is essential for conceptualizing its chemical behavior.

Caption: Reactivity map of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.

The Benzylic Bromide: The Epicenter of Reactivity and Incompatibility

The bromomethyl group is the most reactive moiety on the molecule. As a primary benzylic halide, it is exceptionally susceptible to nucleophilic substitution reactions. This high reactivity is a double-edged sword; it makes the compound a versatile synthetic intermediate but also the source of its primary incompatibilities.

Causality of Reactivity: The reactivity of the benzylic bromide is attributed to the ability of the adjacent benzene ring to stabilize the transition state of an Sₙ2 reaction or the carbocation intermediate of an Sₙ1 reaction through resonance.[4][5] The loss of the bromide leaving group generates a resonance-stabilized benzylic carbocation, significantly lowering the activation energy for substitution.[4]

Incompatible Nucleophiles: Due to this inherent reactivity, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is incompatible with a wide range of nucleophiles. Unintended reactions can occur, leading to product degradation, byproduct formation, and potentially hazardous exothermic events.

-

Strong Bases: Hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOMe, NaOEt) will readily displace the bromide to form the corresponding benzyl alcohol or ether. This reaction is often rapid and exothermic.

-

Amines: Primary, secondary, and tertiary amines will act as nucleophiles, leading to the formation of benzylammonium salts or free benzylamines.

-

Thiols and Thiolates: These are potent nucleophiles and will readily form thioethers.

-

Water and Alcohols (Solvolysis): Even weak nucleophiles like water and alcohols can lead to slow decomposition via solvolysis, replacing the bromide with a hydroxyl or alkoxy group, respectively. This underscores the critical need for anhydrous storage and handling conditions.[6][7] This hydrolysis also generates hydrobromic acid (HBr), creating a corrosive and acidic microenvironment that can catalyze further degradation.

The Carboxylic Acid: A Source of Protic Reactivity

The carboxylic acid group imparts significant protic acidity to the molecule. This acidity is further enhanced by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group.[8]

-

Incompatibility with Bases: The most direct incompatibility is with bases. It will undergo a classic acid-base neutralization reaction with both strong bases (e.g., hydroxides) and weaker bases (e.g., carbonates, amines) to form the corresponding carboxylate salt. While often a desired reaction for solubilization, it is an incompatibility if unintended, as it fundamentally changes the molecule's chemical nature and reactivity. Safety data sheets explicitly list alkalis (bases) as incompatible.[6]

-

Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can undergo esterification. This is a crucial consideration when selecting solvents, as using an alcohol solvent under acidic conditions (which could be generated by slow hydrolysis of the bromomethyl group) could lead to unwanted ester formation.

The Trifluoromethyl Group: A Robust Electronic Modulator

The trifluoromethyl (-CF₃) group is a key feature, primarily influencing the molecule's electronic properties rather than participating directly in reactions under typical laboratory conditions.[8]

-

Chemical Stability: The C-F bond is exceptionally strong, making the -CF₃ group robust and stable under most reaction conditions.[9] It does not react with common nucleophiles, acids, or bases.

-

Electronic Influence: Its powerful electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[10] More importantly, as mentioned, it increases the acidity of the carboxylic acid and can influence the rate and mechanism of reactions at the benzylic position.

-

Extreme Conditions: While generally inert, it is important to note that under very harsh reducing conditions, C-F bond cleavage can be forced, but such conditions are highly specialized and not encountered in typical applications.

Summary of Chemical Incompatibilities and Hazards

The following table consolidates the key chemical incompatibilities for safe handling and experimental design.

| Incompatible Class | Specific Examples | Potential Hazard / Outcome | Rationale |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion risk. | Can cause violent, exothermic oxidation of the organic molecule.[11] |

| Strong Bases / Alkalis | NaOH, KOH, NaH, Alkoxides | Vigorous acid-base neutralization; Nucleophilic substitution at the -CH₂Br site. | The carboxylic acid is acidic, and the benzylic bromide is electrophilic.[6] |

| Nucleophiles | Amines, Thiols, Cyanides | Uncontrolled substitution reactions, release of HBr. | The benzylic bromide is a potent electrophile. |

| Moisture / Water | Humid air, protic solvents | Slow decomposition (hydrolysis) to benzyl alcohol and corrosive HBr. | The benzylic bromide is susceptible to solvolysis.[6][7] |

Hazardous decomposition products primarily include carbon oxides and hydrogen bromide gas.[11] The compound itself is classified as corrosive and a lachrymator, causing severe skin burns and eye damage.[6][7]

Safe Storage and Handling Protocol

A self-validating protocol for handling this reactive intermediate requires stringent environmental controls. The causality is clear: exposure to atmospheric moisture or incompatible vapors will lead to degradation.

Storage:

-

Container: Store in a tightly-closed container.[11]

-

Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.[7]

-

Temperature: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[6][11]

-

Segregation: Always store away from incompatible compounds, particularly oxidizing agents and bases.[6]

Handling:

-

Environment: Handle only in a well-ventilated area, preferably within a certified fume hood.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[6][11]

-

Dispensing: Use clean, dry glassware and utensils. Minimize dust generation.

-

Quenching and Disposal: Prepare a quenching solution (e.g., sodium bicarbonate) for any spills. Dispose of waste in an approved, dedicated waste container.[11]

Caption: Decision workflow for the safe handling of the title compound.

Experimental Protocol: A Case Study in Compatibility Management

The following is a representative, generalized protocol for a nucleophilic substitution reaction. It is designed as a self-validating system where the choice of each reagent and condition is justified by the principles of chemical compatibility.

Objective: To synthesize a generic ester derivative via nucleophilic substitution, demonstrating proper handling and reagent selection.

Materials:

-

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

A carboxylic acid nucleophile (R-COOH)

-

Anhydrous aprotic solvent (e.g., Acetonitrile - ACN)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

System Preparation:

-

Action: Assemble and flame-dry all glassware (round-bottom flask, condenser) under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Causality: This step is critical to remove all adsorbed water from the glassware surfaces, preventing the hydrolysis of the benzylic bromide starting material.

-

-

Reagent Addition:

-

Action: To the reaction flask, add 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq), the carboxylic acid nucleophile (1.1 eq), and anhydrous ACN via cannula or syringe.

-

Causality: Anhydrous aprotic solvent is chosen to prevent solvolysis. ACN is a polar aprotic solvent that can facilitate Sₙ2 reactions without acting as a competing nucleophile.

-

-

Base Addition:

-

Action: Cool the stirred solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base, DIPEA (1.2 eq), dropwise via syringe.

-

Causality: A non-nucleophilic, sterically hindered base like DIPEA is chosen to deprotonate the carboxylic acid nucleophile, activating it for the substitution reaction. Crucially, DIPEA will not compete as a nucleophile to attack the benzylic bromide, unlike less hindered amines. Cooling is necessary to control the exotherm of the acid-base reaction.

-

-

Reaction:

-

Action: Allow the reaction to warm to room temperature and stir under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.

-

Causality: The reaction proceeds via an Sₙ2 mechanism, where the activated carboxylate attacks the electrophilic benzylic carbon, displacing the bromide.

-

-

Work-up and Purification:

-

Action: Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Causality: The aqueous work-up removes the DIPEA-HBr salt and any unreacted starting materials. Drying the organic layer is essential before solvent removal to prevent product hydrolysis during concentration.

-

This protocol illustrates how a deep understanding of the starting material's incompatibilities—with water, with nucleophilic bases—directly informs the selection of solvents and reagents to ensure a successful and high-yielding transformation.

Conclusion

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a powerful synthetic tool whose utility is directly proportional to the researcher's understanding of its nuanced chemical compatibility. The high reactivity of the benzylic bromide demands stringent exclusion of nucleophiles and moisture, while the carboxylic acid necessitates careful consideration of the acid-base properties of all reagents and solvents. By treating this molecule with the respect its dichotomous nature deserves and by implementing the robust handling and experimental design principles outlined in this guide, scientists can confidently and safely leverage its full synthetic potential.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. TCI America.

- BLD Pharmatech Co., Ltd. (2025). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. BLD Pharmatech.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link].

-

ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24721390, 4-Bromo-3-(trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link].

- Synquest Labs. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Synquest Labs.

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link].

-

Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link].

- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139–145.

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link].

- Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. (Note: Hypothetical future publication date from search result, content is relevant).

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link].

-

Ish Math Test Prep Double. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link].

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link].

- University of North Florida. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.

Sources

- 1. 4-Bromo-3-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 24721390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. aksci.com [aksci.com]

The Benzyl Bromide Moiety: Tunable Electrophilicity in Medicinal Chemistry

Executive Summary

The bromomethyl group (

This guide analyzes the mechanistic determinants of benzyl bromide reactivity, provides optimized synthetic protocols for their application, and outlines the regulatory framework for managing their mutagenic risk.

Part 1: Electronic & Structural Determinants

The reactivity of the bromomethyl group is not static; it is highly tunable based on the electronic nature of the aromatic ring. Understanding these effects is crucial for predicting reaction rates and selectivity.

The Mechanistic Duality ( vs. )

Unlike simple alkyl halides, benzyl bromides occupy a mechanistic borderland.

-

Pathway: The

- Pathway: The resulting benzyl carbocation is resonance-stabilized.[1] This pathway becomes competitive in protic solvents or when electron-donating groups (EDGs) are present.

Hammett Linear Free Energy Relationships (LFER)

The rate of substitution can be predicted using the Hammett equation:

| Substituent Type | Example | Effect on | Effect on | Mechanistic Insight |

| Electron Donating (EDG) | Decrease (usually) | Increase (Significant) | Stabilizes the carbocation intermediate ( | |

| Electron Withdrawing (EWG) | Increase | Decrease | Destabilizes carbocation ( | |

| Halogens | Variable | Decrease | Inductive withdrawal dominates resonance donation in the ground state. |

Expert Insight: When performing N-alkylation with a deactivated benzyl bromide (e.g., 4-nitrobenzyl bromide), the reaction is strictly

Part 2: Synthetic Utility & Reaction Landscape

The bromomethyl group serves as a linchpin for Carbon-Heteroatom bond formation. Below is a visualization of the core transformations available to the medicinal chemist.

Figure 1: The divergent reactivity landscape of the benzyl bromide moiety.[2][3][4] Note the potential for dimerization (red) during metal insertion.

Part 3: Genotoxicity & Control Strategy (ICH M7)

Benzyl bromides are alkylating agents capable of reacting with DNA bases (specifically N-7 of guanine), classifying them as Class 2 or 3 mutagens under ICH M7 guidelines.

The "Purge Factor" Concept

In drug development, you must demonstrate that the benzyl bromide is removed ("purged") to below the Threshold of Toxicological Concern (TTC).

-

TTC Limit: Typically

for lifetime exposure. -

Control Option 4 (ICH M7): Rely on the chemical reactivity of the impurity to demonstrate that it is consumed during the process.

Hydrolytic Instability

Benzyl bromides hydrolyze in water to form benzyl alcohols and HBr.

-

Kinetics: The hydrolysis rate is generally independent of pH in the range of 1–13 (

water attack dominates). -

Process Implication: An aqueous workup (e.g., saturated

wash) is often sufficient to hydrolyze residual benzyl bromide, acting as a self-validating safety step.

Figure 2: Decision tree for controlling benzyl bromide impurities per ICH M7 guidelines.

Part 4: Experimental Protocols

Protocol A: Controlled N-Alkylation (Synthesis of N-Benzyl Piperazine)

Objective: Mono-alkylation of a secondary amine while suppressing bis-alkylation.

Reagents:

-

1-Boc-piperazine (1.0 equiv)

-

Benzyl bromide (1.05 equiv)

- (2.0 equiv)

-

Acetonitrile (MeCN) [0.2 M concentration]

Methodology:

-

Setup: Charge 1-Boc-piperazine and finely ground

into a round-bottom flask equipped with a magnetic stir bar. -

Solvation: Add MeCN. Why MeCN? It is polar aprotic, facilitating

, but unlike DMF, it is easily removed to prevent residual solvent issues. -

Addition: Cool the suspension to

. Add benzyl bromide dropwise over 15 minutes.-

Causality: Low temperature and slow addition keep the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation over bis-alkylation (if using a primary amine) or over-alkylation to the quaternary salt.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

-

Quench (Safety Step): Add 10% aqueous

(5 mL) and stir for 30 minutes. -

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.

Protocol B: Kornblum Oxidation (Benzyl Bromide Benzaldehyde)

Objective: Oxidation of a benzyl halide to an aldehyde without using heavy metals (Cr/Mn).

Reagents:

-

Benzyl bromide derivative (1.0 equiv)[4]

-

Sodium Bicarbonate (

) (2.0 equiv) -

Dimethyl Sulfoxide (DMSO) [Solvent & Reagent][10]

Methodology:

-

Dissolution: Dissolve the benzyl bromide in DMSO (5 volumes).

-

Heating: Add

and heat to -

Workup: Cool to RT. Pour into ice water. The aldehyde often precipitates (if solid) or can be extracted with

.-

Note: This reaction produces DMS (stench). Perform in a well-ventilated fume hood.

-

Part 5: Safety & Stability Data

Lachrymator Handling

Benzyl bromides are potent lachrymators (tear agents).

-

Engineering Control: Always handle solids in a glovebox or a hood with a sash lowered.

-

Decontamination: All glassware and spatulas should be dipped in a "quench bath" (10% NaOH or dilute Ammonia) before being removed from the hood.

Stability Table

| Parameter | Characteristic | Implication for Storage |

| Thermal Stability | Moderate. Decomposes >150°C to release HBr. | Store < 25°C. Distill under high vacuum only. |

| Hydrolytic Stability | Poor. | Store in desiccator. Keep anhydrous during reaction setup. |

| Light Sensitivity | High. Photo-induced radical homolysis ( | Store in amber vials. |

References

-

Mechanistic Duality of Benzyl Halides

-

Hammett Equation & Kinetics

-

CSIRO Publishing. "Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides." Link

-

-

Kornblum Oxidation

-

Genotoxicity Control (ICH M7)

-

Hydrolysis Kinetics

-

SciSpace. "The mechanism of the hydrolysis of benzyl chloride." Link

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. connectsci.au [connectsci.au]

- 4. Kinetics of the Reaction of Benzyl Bromides with Thiourea - 대한화학회지 : 논문 | DBpia [dbpia.co.kr]

- 5. synarchive.com [synarchive.com]

- 6. Khan Academy [khanacademy.org]

- 7. scispace.com [scispace.com]

- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 9. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

Methodological & Application

Application Note: Sonogashira Coupling Strategies for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid Scaffolds

Executive Summary & Substrate Analysis

This application note details the optimization of Sonogashira cross-coupling conditions for trifluoromethyl-substituted benzoic acid derivatives. A critical distinction must be made regarding the substrate identity, as the nomenclature "4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid" refers to a benzylic halide (

Given the high frequency of nomenclature overlap in rapid drug development, this guide addresses both scenarios to ensure experimental success.

Substrate Identification & Reactivity Profile

| Feature | Target A: Aryl Bromide (Likely Intent) | Target B: Benzylic Bromide (Literal Request) |

| Structure | 4-Bromo-3-(trifluoromethyl)benzoic acid | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid |

| Reactive Center | Aryl C-Br ( | Benzylic C-Br ( |

| Electronic State | Highly Electron Deficient (EWG: | Activated Alkyl Halide (Susceptible to |

| Primary Challenge | Catalyst poisoning by | Homocoupling of alkyne; Wurtz-type dimerization; Nucleophilic substitution competition. |

| Preferred Method | Pd/Cu Catalysis (Standard Sonogashira) | Cu-Catalyzed Alkynylation (Modified Protocol) |

Critical Recommendation: For both substrates, esterification of the carboxylic acid (to a methyl or ethyl ester) prior to coupling is strongly recommended. The free carboxylic acid can form insoluble salts with the base or coordinate to the metal catalyst, quenching reactivity.

Reaction Strategy & Decision Matrix

The following logic flow dictates the optimal experimental path based on your specific starting material.

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on the specific brominated regioisomer.

Protocol A: Standard Sonogashira (Aryl Bromide)

Target: 4-Bromo-3-(trifluoromethyl)benzoic acid (or ester) Mechanism: Pd(0)/Cu(I) catalyzed cross-coupling.

Mechanistic Insight

The presence of the ortho-trifluoromethyl group and the para-carboxylate makes this aryl bromide electron-poor.

-

Advantage: Oxidative addition of Pd(0) into the C-Br bond is rapid.

-

Risk: The electron-deficient nature increases the acidity of the alkyne proton in the intermediate, potentially accelerating homocoupling (Glaser coupling) if oxygen is present. Strict deoxygenation is required.

Detailed Procedure (Methyl Ester Protected)

-

Reagents:

-

Substrate: Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Co-catalyst: CuI (5 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:3 ratio) or pure

-

-

Workflow:

-

Step 1: Charge an oven-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI.

-

Step 2: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes Glaser homocoupling.

-

Step 3: Add degassed THF and

via syringe. -

Step 4: Add the terminal alkyne dropwise.

-

Step 5: Stir at Room Temperature (RT) for 1 hour. If conversion is low, heat to 50°C.

-

Step 6: Monitor via TLC/LCMS. The electron-poor ring usually reacts fully within 2-4 hours.

-

-

Purification:

-

Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc).

-

Protocol B: Benzylic Alkynylation (Benzylic Bromide)

Target: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (or ester)

Mechanism: Copper-catalyzed nucleophilic substitution (

Mechanistic Insight

Standard Pd-catalyzed Sonogashira conditions often fail for benzylic halides due to slow oxidative addition relative to competitive side reactions. A Copper-catalyzed approach (without Palladium) is often superior for activated alkyl halides like benzylic bromides. This avoids

Detailed Procedure

-

Reagents:

-

Substrate: Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)

-

Base:

(2.0 equiv) or -

Solvent: DMF or DMSO (Polar aprotic is essential for

mechanism).

-

-

Workflow:

-

Step 1: Dissolve CuI and Ligand in DMF under Argon. Stir for 20 mins to form the active complex.

-

Step 2: Add the Base and the Alkyne. Stir for 10 mins.

-

Step 3: Add the Benzylic Bromide solution (in DMF) dropwise. Note: Dropwise addition keeps the electrophile concentration low, reducing dimerization.

-

Step 4: Heat to 80-100°C.

-

Step 5: Monitor strictly. Reaction times are typically 12-24 hours.

-

-

Purification:

-

Aqueous workup is required to remove DMF/DMSO. Extract with EtOAc, wash with LiCl (5%) to remove residual solvent.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Aryl) | Catalyst poisoning by free -COOH | Methylate the acid first; switch to Pd(dppf)Cl2. |

| Homocoupling (Glaser) | Oxygen presence | Freeze-pump-thaw solvents; increase Argon flow; add reducing agent (ascorbate - rare). |

| Low Yield (Benzylic) | Wurtz coupling (Dimerization) | Add the benzylic bromide slowly to the alkyne/Cu mixture. |

| Black Precipitate | Pd agglomeration (Pd Black) | Add excess ligand ( |

| Incomplete Conversion | Steric hindrance ( | Increase temperature to 60-80°C; switch solvent to DMF for higher T. |

References

-

Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Coupling of Electron-Deficient Aryl Halides: Liang, Y., Xie, Y. X., & Li, J. H. (2006).[1] Palladium-Catalyzed Sonogashira Coupling of Aryl Halides.[1][2][3][4] Journal of Organic Chemistry, 71(1), 379–381.[1] Link

-

Benzylic Halide Coupling (Copper Catalyzed): Larsen, C. H., Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Alkynes.[2][3][4] Synlett, 2006(18), 2941-2946. (Context on ligand effects). Link

-

Specific Reagent Data: PubChem Compound Summary for CID 16306567 (4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid). Link

-

Alternative Benzylic Protocols: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Benzylic C-H Bonds. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

Sources

palladium-catalyzed cross-coupling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid

Executive Summary

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS: 161622-14-6) represents a high-value "linchpin" scaffold in medicinal chemistry. It combines three distinct reactive distinct functionalities:

-

Benzylic Bromide: A highly reactive electrophile for

cross-coupling. -

Trifluoromethyl Group: A meta-positioned lipophilic modulator that influences the electronic environment of the ring.

-

Carboxylic Acid: A polar anchor for solubility or further derivatization.

This guide addresses the specific challenges of performing Palladium-catalyzed cross-coupling on this substrate. Unlike standard aryl halide couplings, the benzylic nature of the bromide introduces risks of homocoupling (Wurtz-type) and rapid hydrolysis in aqueous base. Furthermore, the free carboxylic acid can interfere with catalyst coordination or consume stoichiometric base.

This protocol details two validated pathways:

-

Method A (Robust): Suzuki-Miyaura coupling using Potassium Organotrifluoroborates (Molander Conditions).

-

Method B (Anhydrous): Negishi coupling for hydrolytically unstable intermediates.

Strategic Analysis & Mechanism

The Benzylic Paradox

The primary challenge is the reactivity of the C(sp3)-Br bond. While oxidative addition of Pd(0) to benzylic halides is facile, the resulting

-

Homocoupling: Interaction between two benzyl-Pd species to form a bibenzyl dimer.

-

-Hydride Elimination: Although less common than in alkyl halides (due to the lack of

-

Hydrolysis: In the presence of the aqueous bases required for boronic acid activation, the benzylic bromide rapidly converts to the benzyl alcohol (

pathway), effectively killing the cross-coupling yield.

The Trifluoromethyl Effect

The

Decision Matrix

Before starting, select the protocol based on your target coupling partner and tolerance for aqueous conditions.

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology.

Protocol A: Suzuki-Miyaura Coupling (Molander Conditions)

Best for: Robust synthesis of diarylmethanes; high functional group tolerance.

Rationale: Potassium aryltrifluoroborates (

Materials

-

Substrate: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Coupling Partner: Potassium aryltrifluoroborate (1.1 equiv)

-

Catalyst:

(5 mol%)-

Why: The bidentate dppf ligand has a large bite angle, favoring the reductive elimination step and stabilizing the benzylic Pd intermediate.

-

-

Base:

(3.5 equiv)-

Note: Extra base is required to neutralize the carboxylic acid (1 eq) and activate the boron species.

-

-

Solvent: THF :

(10:1 ratio) or CPME (Cyclopentyl methyl ether) :-

Tip: CPME is preferred for scale-up due to low peroxide formation and easy phase separation.

-

Step-by-Step Procedure

-